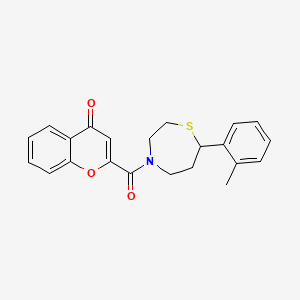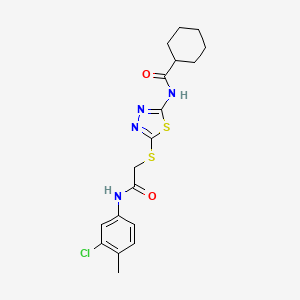
2-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one is a complex organic compound that features a unique combination of functional groups, including a thiazepane ring, a chromenone core, and an o-tolyl substituent
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 2-aminothiazole derivatives, have been reported to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
The thiazepane ring could potentially form hydrogen bonds with its target, while the o-tolyl and chromenone groups might engage in hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been reported to interfere with various biochemical pathways involved in cell proliferation and survival .
Pharmacokinetics
The compound’s bioavailability would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can engage in hydrogen bonding .
Result of Action
Based on the reported activities of structurally similar compounds, it can be inferred that the compound might induce cell death in cancerous cells .
Action Environment
The action, efficacy, and stability of 2-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one could potentially be influenced by various environmental factors. These might include the pH and composition of the biological medium, the presence of other interacting molecules, and the temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromenone core, followed by the introduction of the thiazepane ring and the o-tolyl group. Key steps may include:
Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazepane Ring: This step often involves the reaction of a suitable amine with a thioester or similar reagent to form the thiazepane ring.
Attachment of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) can be used under appropriate conditions.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
o-Tolyl Derivatives: Compounds with similar o-tolyl groups may exhibit comparable chemical properties.
Thiazepane Derivatives: Molecules containing the thiazepane ring may share similar reactivity and biological activity.
Chromenone Derivatives: Compounds with the chromenone core are often studied for their medicinal properties.
Uniqueness
What sets 2-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one apart is the combination of these functional groups in a single molecule, which may confer unique chemical and biological properties not found in simpler analogs.
Eigenschaften
IUPAC Name |
2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S/c1-15-6-2-3-7-16(15)21-10-11-23(12-13-27-21)22(25)20-14-18(24)17-8-4-5-9-19(17)26-20/h2-9,14,21H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRDDWFJSOBNSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2966451.png)
![3-[(3,4-dichlorobenzyl)sulfinyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2966456.png)

![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2966458.png)



![2-{[1-(2-Methylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2966464.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2966465.png)



![1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2966473.png)
